molecular formula C13H14FNO2 B12620652 (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one CAS No. 920798-20-5

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one

Cat. No.: B12620652
CAS No.: 920798-20-5
M. Wt: 235.25 g/mol
InChI Key: HUZKNTAQXAZBMB-GFCCVEGCSA-N
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Description

(6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholinones This compound features a morpholine ring substituted with a fluorophenyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an allyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe or ligand in biochemical assays.

Medicine

In medicine, this compound may be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (6S)-6-(3-Chlorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a chlorine atom instead of a fluorine atom.

    (6S)-6-(3-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a methyl group instead of a fluorine atom.

    (6S)-6-(3-Bromophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (6S)-6-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

920798-20-5

Molecular Formula

C13H14FNO2

Molecular Weight

235.25 g/mol

IUPAC Name

(6S)-6-(3-fluorophenyl)-4-prop-2-enylmorpholin-3-one

InChI

InChI=1S/C13H14FNO2/c1-2-6-15-8-12(17-9-13(15)16)10-4-3-5-11(14)7-10/h2-5,7,12H,1,6,8-9H2/t12-/m1/s1

InChI Key

HUZKNTAQXAZBMB-GFCCVEGCSA-N

Isomeric SMILES

C=CCN1C[C@@H](OCC1=O)C2=CC(=CC=C2)F

Canonical SMILES

C=CCN1CC(OCC1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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